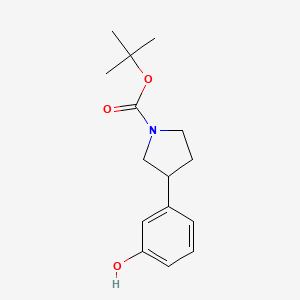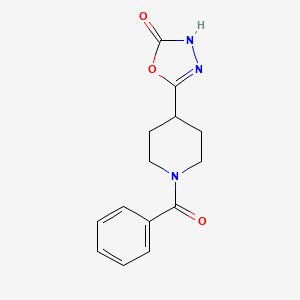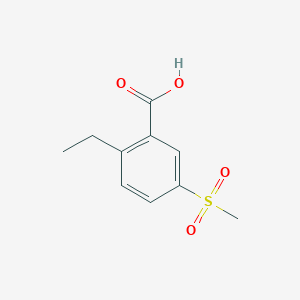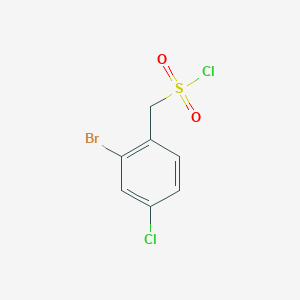
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate” is a synthetic compound with a molecular weight of 263.34 . The IUPAC name for this compound is tert-butyl 3-(3-hydroxyphenyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 263.34 .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Enantioselective Nitrile Anion Cyclization : A study by Chung et al. (2005) describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization. This method achieved a high yield and enantiomeric excess, indicating its effectiveness for synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Chemical Properties and Reactions
Redox Properties : Research by Osipova et al. (2011) investigated the redox properties of pyrrolidine derivatives containing a sterically hindered phenol fragment. This study found that these derivatives undergo irreversible oxidation, suggesting potential applications in studying redox reactions (Osipova et al., 2011).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored the palladium-catalyzed coupling of tert-butylcarbonyl pyridine derivatives with arylboronic acids. This reaction pathway is significant in organic synthesis and medicinal chemistry (Wustrow & Wise, 1991).
Structural Analysis
- Crystal Structure Studies : A study by Naveen et al. (2007) on the crystal structure of tert-butyl pyrrolidine-1-carboxylate derivatives provided insights into the molecular conformation and hydrogen bonding patterns in these compounds, useful for understanding their chemical behavior (Naveen et al., 2007).
Synthesis of Derivatives and Analogues
- Synthesis of Piperidine Derivatives : Research by Moskalenko and Boev (2014) involved the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showing the versatility of tert-butyl pyrrolidine compounds in creating complex heterocyclic structures (Moskalenko & Boev, 2014).
Applications in Drug Discovery
- Influenza Neuraminidase Inhibitors : Wang et al. (2001) developed potent inhibitors of influenza neuraminidase using tert-butyl pyrrolidine-4-carboxylate derivatives, indicating the compound's relevance in antiviral drug development (Wang et al., 2001).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions (4°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing enzyme activity and promoting cell survival. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREMPYMNOPZBEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857358 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094217-59-0 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)





![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)


